4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine 4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 565179-64-8
VCID: VC4278257
InChI: InChI=1S/C17H14Cl2N2OS/c1-22-16-5-3-2-4-11(16)9-20-17-21-15(10-23-17)13-7-6-12(18)8-14(13)19/h2-8,10H,9H2,1H3,(H,20,21)
SMILES: COC1=CC=CC=C1CNC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C17H14Cl2N2OS
Molecular Weight: 365.27

4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine

CAS No.: 565179-64-8

Cat. No.: VC4278257

Molecular Formula: C17H14Cl2N2OS

Molecular Weight: 365.27

* For research use only. Not for human or veterinary use.

4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine - 565179-64-8

Specification

CAS No. 565179-64-8
Molecular Formula C17H14Cl2N2OS
Molecular Weight 365.27
IUPAC Name 4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Standard InChI InChI=1S/C17H14Cl2N2OS/c1-22-16-5-3-2-4-11(16)9-20-17-21-15(10-23-17)13-7-6-12(18)8-14(13)19/h2-8,10H,9H2,1H3,(H,20,21)
Standard InChI Key UVPVVAQZGIBUNW-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-thiazole ring substituted at the 4-position with a 2,4-dichlorophenyl group and at the 2-position with an N-[(2-methoxyphenyl)methyl]amine moiety. The thiazole core, a five-membered heterocycle containing nitrogen and sulfur atoms, contributes to its electronic stability and ability to participate in hydrogen bonding . The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the methoxybenzyl substituent may influence target binding through steric and electronic effects.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.565179-64-8
Molecular FormulaC17H14Cl2N2OS\text{C}_{17}\text{H}_{14}\text{Cl}_2\text{N}_2\text{OS}
Molecular Weight365.27 g/mol
IUPAC Name4-(2,4-Dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine
SMILESCOC1=CC=CC=C1CNC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
PubChem CID2433131

The presence of two chlorine atoms at the 2- and 4-positions of the phenyl ring introduces significant electronegativity, which may enhance interactions with hydrophobic pockets in biological targets. The methoxy group (-OCH₃) on the benzyl moiety contributes to electron-donating effects, potentially modulating the compound’s reactivity and solubility .

Spectral Characterization

While detailed spectroscopic data (e.g., NMR, IR) for this specific compound remain unpublished, analogous thiazole derivatives exhibit characteristic absorption bands in the 1500–1600 cm⁻¹ range (C=N stretching) and 600–800 cm⁻¹ (C-S vibrations) in IR spectra . The 1H^1\text{H}-NMR spectrum of structurally similar compounds, such as N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine, reveals distinct signals for methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) . Mass spectrometry of the parent compound would likely show a molecular ion peak at m/z 365.07 (calculated for C17H14Cl2N2OS+\text{C}_{17}\text{H}_{14}\text{Cl}_2\text{N}_2\text{OS}^+).

Synthesis and Derivative Design

Synthetic Pathways

The synthesis of 4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine likely involves a multi-step protocol common to thiazole derivatives. A plausible route includes:

  • Formation of the Thiazole Core: Condensation of 2,4-dichlorophenylacetothioamide with α-haloketones or α-bromoacetophenone derivatives under basic conditions .

  • N-Alkylation: Reaction of the thiazol-2-amine intermediate with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate .

Table 2: Representative Reaction Conditions for Thiazole Synthesis

StepReagents/ConditionsYield (%)
Thiazole formationα-Bromoacetophenone, EtOH, reflux60–75
N-Alkylation2-Methoxybenzyl chloride, K₂CO₃, DMF45–55

These methods align with procedures used for related compounds, such as N-(2-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine, which employs similar alkylation strategies .

Structural Modifications

Modifying the dichlorophenyl or methoxybenzyl groups could enhance bioactivity. For instance:

  • Replacing chlorine with fluorine may reduce toxicity while maintaining lipophilicity .

  • Introducing electron-withdrawing groups (e.g., nitro) on the benzyl ring could improve binding to enzymatic targets .

Pharmacological Activities

Antimicrobial Effects

Initial studies indicate potent antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The dichlorophenyl group likely disrupts bacterial cell membranes, while the thiazole ring interferes with DNA gyrase or topoisomerase IV .

Table 3: Comparative Antiproliferative Activities of Thiazole Derivatives

CompoundCell LineIC₅₀ (µM)Target
10s SGC-79010.9Tubulin polymerization
N-(2-Methoxyphenyl)-4-methylthiazol-2-amine MCF-712.4Estrogen receptor

Molecular Docking and Mechanism of Action

Tubulin Binding Dynamics

Docking simulations of analogous compounds into the colchicine binding site (PDB ID: 1SA0) reveal hydrophobic interactions between the dichlorophenyl group and residues βTyr202 and βLeu248 . The methoxybenzyl moiety forms hydrogen bonds with αAsn101, stabilizing the complex . These interactions disrupt microtubule assembly, leading to mitotic arrest.

Enzyme Inhibition

The thiazole core may inhibit bacterial dihydrofolate reductase (DHFR), a key enzyme in folate synthesis. Computational models predict a binding affinity (KdK_d) of 18 nM for E. coli DHFR, with the dichlorophenyl group occupying the hydrophobic pteridine pocket .

Therapeutic Applications and Future Directions

Antibiotic Development

Given rising antibiotic resistance, this compound’s dual mechanism (membrane disruption and enzyme inhibition) warrants further exploration. Phase I trials could assess pharmacokinetics in animal models, focusing on oral bioavailability and plasma half-life.

Oncology

Combination therapies with taxanes or vinca alkaloids may synergize microtubule-targeting effects. Structural optimization, such as replacing chlorine with trifluoromethyl groups, might enhance blood-brain barrier penetration for glioblastoma treatment .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator